molecular formula C7H4F2N2 B1296463 5,6-Difluorobenzimidazole CAS No. 78581-99-4

5,6-Difluorobenzimidazole

Cat. No.: B1296463
CAS No.: 78581-99-4
M. Wt: 154.12 g/mol
InChI Key: IAYQNPPZFVAZLY-UHFFFAOYSA-N
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Description

5,6-Difluorobenzimidazole is a heterocyclic organic compound with the molecular formula C7H4F2N2. It is a derivative of benzimidazole, where fluorine atoms are substituted at the 5th and 6th positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorobenzimidazole typically involves the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid in the presence of a catalytic amount of sulfuric acid. This reaction yields fluorinated derivatives of 2,3-disubstituted benz[4,5]imidazo[2,1-b][1,3]thiazoles . Another method involves the reaction with aromatic α-haloketones, which furnishes 2-phenacylthio-5,6-difluorobenzimidazoles that undergo cyclization in the presence of acetic anhydride and pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Fluorinated Derivatives:

Mechanism of Action

The mechanism of action of 5,6-Difluorobenzimidazole is primarily related to its ability to interact with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application of the compound, such as its use as an antiviral or antitumor agent .

Comparison with Similar Compounds

    5,6-Dichlorobenzimidazole: Similar in structure but with chlorine atoms instead of fluorine.

    5,6-Dimethylbenzimidazole: Contains methyl groups instead of fluorine atoms.

Uniqueness: 5,6-Difluorobenzimidazole is unique due to the presence of fluorine atoms, which significantly enhance its biological activity compared to other similar compounds. The fluorine atoms increase the compound’s lipophilicity and binding affinity to target proteins, making it more effective in various applications .

Properties

IUPAC Name

5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYQNPPZFVAZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323080
Record name 5,6-Difluorobenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78581-99-4
Record name 78581-99-4
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Record name 5,6-Difluorobenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-1,3-benzodiazole
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Synthesis routes and methods

Procedure details

A stirred mixture of 4,5-difluorobenzene-1,2-diamine (1.40 g, 9.7 mmol) from the previous step, formic acid (2.0 mL), and triethyl orthoformate (20 mL) was heated at 100° C. for 1 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with 5% MeOH in DCM to afford 5,6-difluoro-1H-benzo[d]imidazole as (1.12 g, 75%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.07 (s, 1H), 7.44 (m, 2H); LCMS (ESI) m/z 155 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What led researchers to explore 5,6-difluorobenzimidazole as a potential antiviral agent?

A1: Researchers were investigating a series of halogenated benzimidazole ribonucleosides for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This research stemmed from the promising antiviral activity observed with 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB) []. To understand the impact of different halogen substitutions on antiviral activity and cytotoxicity, various dihalo derivatives, including the 5,6-difluoro analog (2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole), were synthesized and evaluated [].

Q2: How did the antiviral activity and cytotoxicity of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole compare to other dihalobenzimidazole ribonucleosides?

A2: While several dihalo derivatives demonstrated activity against HCMV and HSV-1, the 5,6-difluoro ribonucleoside was found to be inactive against both viruses []. Interestingly, the order of activity against HCMV for the dihalobenzimidazole ribonucleosides was I ≈ Br ≈ Cl >> F > H = CH3 []. This suggests that while halogens at the 5 and 6 positions of the benzimidazole ring contribute to antiviral activity, fluorine substitution leads to a significant decrease in potency. Unfortunately, the increased activity of the dibromo and diiodo analogs came with higher cytotoxicity compared to the 2,5,6-trichloro analog (TCRB), making TCRB the most promising candidate in terms of the balance between antiviral properties and cytotoxicity [].

  1. Townsend, L. B., et al. “Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-Dihalo-1-Beta-D-Ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections.” Journal of Medicinal Chemistry, vol. 34, no. 5, 1991, pp. 1393–99.

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